Introduction: Unveiling a Versatile Heterocyclic Scaffold
Introduction: Unveiling a Versatile Heterocyclic Scaffold
An In-Depth Technical Guide to the Chemical Properties of 6-Nitroquinoline-2-carboxylic acid
6-Nitroquinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline core, a foundational structure in numerous pharmacologically active agents.[1] The strategic placement of a nitro group at the 6-position and a carboxylic acid at the 2-position imparts a unique combination of electronic properties and chemical reactivity. The quinoline moiety itself is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2] This guide provides an in-depth exploration of the synthesis, chemical properties, and synthetic utility of 6-nitroquinoline-2-carboxylic acid, positioning it as a valuable building block for the design and development of novel therapeutic agents and functional materials.
Section 1: Synthesis and Structural Elucidation
The synthesis of substituted quinolines is a well-established field, with several named reactions providing access to this scaffold.[2] However, the specific substitution pattern of 6-nitroquinoline-2-carboxylic acid requires a carefully chosen strategy. While classical methods like the Doebner-von Miller or Combes syntheses are powerful for generating quinolines, they do not typically yield the 2-carboxy substitution pattern directly.[3][4]
A highly effective and regioselective approach involves a modification of the Skraup-Doebner-Von Miller synthesis. A reported reversal of the standard regiochemistry allows for the direct synthesis of 2-carboxy-4-arylquinolines by condensing anilines with γ-aryl-β,γ-unsaturated α-ketoesters.[5] By selecting 4-nitroaniline as the starting material, this methodology can be adapted to produce the target 6-nitroquinoline-2-carboxylic acid skeleton.
Caption: Proposed Doebner synthesis pathway for 6-Nitroquinoline-2-carboxylic acid.
Experimental Protocol: Synthesis via Doebner Reaction
This protocol describes a plausible synthesis adapted from the general Doebner reaction, which is known to produce quinoline-carboxylic acids.[2]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitroaniline (1.0 eq.) in ethanol.
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Reagent Addition: To the stirred solution, add pyruvic acid (2.0 eq.).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
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Isolation: Filter the solid product and wash with cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 6-nitroquinoline-2-carboxylic acid.
Section 2: Physicochemical and Spectroscopic Profile
Understanding the core physical and spectral properties is critical for handling, characterization, and application of the compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 6-nitroquinoline-2-carboxylic acid.
| Property | Value | Source |
| CAS Number | 30836-96-5 | [6] |
| Molecular Formula | C₁₀H₆N₂O₄ | [7] |
| Molecular Weight | 218.17 g/mol | [7] |
| Melting Point | 224-225 °C (decomposes) | [6] |
| Boiling Point | 443.7 ± 30.0 °C (Predicted) | [6] |
| Density | 1.545 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 3.51 ± 0.43 (Predicted) | [6] |
| Storage | 2-8°C, Sealed in dry conditions | [6][8] |
Spectroscopic Data Interpretation
While high-resolution spectra are not publicly available, the expected characteristics can be reliably predicted based on the molecular structure.[9][10][11]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Multiple signals in the downfield region (δ 7.5-9.0 ppm), showing characteristic splitting patterns of the quinoline ring system. Protons adjacent to the nitro group will be shifted further downfield. - Carboxylic Acid Proton: A broad singlet at a very downfield chemical shift (δ > 12 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: Signal in the δ 165-175 ppm range. - Aromatic Carbons: Signals between δ 120-150 ppm. The carbon bearing the nitro group (C6) and other carbons in its electronic vicinity will be significantly shifted. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - N-O Stretch (Nitro Group): Two characteristic strong absorptions around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A clear peak at m/z 218.17. - Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group ([M-COOH]⁺) and the nitro group ([M-NO₂]⁺). |
Section 3: Chemical Reactivity and Synthetic Utility
The dual functionality of 6-nitroquinoline-2-carboxylic acid makes it a versatile intermediate for further chemical modification.[10][12]
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Reactions of the Carboxylic Acid: The -COOH group is a handle for standard transformations. It can be readily converted to esters via Fischer esterification or to amides using standard peptide coupling reagents (e.g., EDC, HOBt), allowing for the attachment of various side chains.
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Reactions of the Nitro Group: The nitro group is a precursor to an amine. It can be selectively reduced to a 6-amino group via catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride.[13] This transformation opens up a new set of derivatization possibilities, including diazotization and further coupling reactions.
Caption: Workflow for integrating the title compound into a drug discovery pipeline.
Conclusion
6-Nitroquinoline-2-carboxylic acid is a strategically functionalized heterocyclic compound with significant untapped potential. Its well-defined physicochemical properties, predictable reactivity, and plausible, scalable synthesis make it an attractive building block for medicinal chemists and materials scientists. The ability to selectively modify both the carboxylic acid and nitro group functionalities provides access to a vast chemical space for generating novel molecular entities with promising biological activities. This guide serves as a foundational resource to encourage and facilitate the exploration of this versatile compound in future research and development endeavors.
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